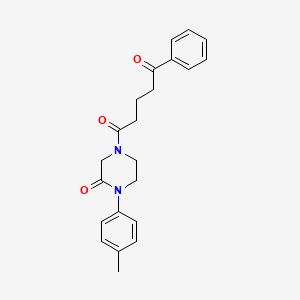

![molecular formula C22H25N3O2 B5536835 6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar imidazo[1,2-a]pyridine compounds often involves multi-component reactions or annulation processes. For instance, a three-component synthesis approach has been utilized for the synthesis of related pyridine derivatives, highlighting a methodology that could potentially be adapted for the target compound. This involves starting materials such as malononitrile, aromatic aldehydes, and piperidine derivatives reacting in a one-pot synthesis to yield complex pyridines with various substituents (Wu Feng, 2011). Furthermore, the annulation between 2-arylimidazo[1,2-a]pyridines and alkynes catalyzed by rhodium has been shown to lead to pyrido[1,2-a]benzimidazole derivatives, which suggests a pathway for constructing similar complex structures (Haibo Peng et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by single crystal X-ray diffraction data, providing detailed insight into the arrangement and conformation of the molecule's atoms. The crystal packing is often stabilized by intermolecular hydrogen bond interactions, which are crucial for the stability and properties of the compound (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

The reactivity of imidazo[1,2-a]pyridine compounds with various reagents leads to a wide range of derivatives, highlighting their versatile chemical behavior. For example, reactions with different heterocyclic amines or halogenated compounds can yield a variety of heterocyclic compounds, demonstrating the potential for functionalization and diversification of the core structure (M. Mohamed et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and substituents. Detailed analysis of physical properties is typically conducted using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data for the compound was not directly found in the available literature.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including their reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity towards nucleophilic or electrophilic attack. Spectral analysis, such as NMR and IR spectroscopy, provides valuable information on the functional groups present and their chemical environment (S. A. Halim, M. Ibrahim, 2022).

科学的研究の応用

Synthesis and Biological Evaluation

A substantial body of research has focused on the synthesis of fused pyridine ring systems and their derivatives, with a particular emphasis on evaluating their antitumor activities. For instance, polymethoxylated compounds, including those similar to the specified chemical structure, have been synthesized and screened for in-vitro antitumor activity. These compounds have shown a broad spectrum of antitumor activity across different tumor cell lines, indicating their potential as therapeutic agents against cancer. Specifically, derivatives belonging to the pyrazolo[4,3-c]pyridine series demonstrated notable activity, underscoring the importance of the chemical scaffold in medicinal chemistry (Rostom, Hassan, & El-Subbagh, 2009).

Antiproliferative Activities

Research has also explored the synthesis of 2-thioxoimidazo[4,5-b]pyridine derivatives, investigating their antiproliferative activity in vitro. These studies have yielded compounds with significant antiproliferative effects against human cancer and normal mouse fibroblast cell lines, further highlighting the therapeutic potential of imidazo[1,2-a]pyridine derivatives in cancer treatment (Nowicka et al., 2015).

Optical and Material Applications

Beyond biomedical applications, derivatives of imidazo[1,2-a]pyridine have been explored for their optical properties, particularly in the development of low-cost emitters with large Stokes' shifts. These compounds exhibit remarkable optical properties, including absorption and fluorescence spectra with significant Stokes' shifts, making them suitable for applications in luminescent materials and potentially in sensing and imaging technologies (Volpi et al., 2017).

特性

IUPAC Name |

[2-(2-methoxyethyl)piperidin-1-yl]-(2-phenylimidazo[1,2-a]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-27-14-12-19-9-5-6-13-25(19)22(26)18-10-11-21-23-20(16-24(21)15-18)17-7-3-2-4-8-17/h2-4,7-8,10-11,15-16,19H,5-6,9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBJACBSHCCYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCCN1C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[2-(2-Methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)